1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine
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Overview
Description
1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aza-Michael addition process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can lead to more saturated azetidine derivatives.
Scientific Research Applications
1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action for 1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness
1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine is unique due to its combination of azetidine and piperidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)-4-ethyl-4-methylpiperidine |
InChI |
InChI=1S/C12H24N2/c1-3-12(2)5-8-14(9-6-12)10-11-4-7-13-11/h11,13H,3-10H2,1-2H3 |
InChI Key |
MXLYNECYXQNWPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)CC2CCN2)C |
Origin of Product |
United States |
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